
5,5'''-Didodecyl-2,2':5',2'':5'',2'''-Quaterthiophen
Übersicht
Beschreibung
5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a chemical compound with the molecular formula C40H58S4 . It is a light yellow to brown powder or crystal . This compound is used in the field of materials science, specifically in electronic materials and organic transistor (OFET) materials .
Molecular Structure Analysis
The molecular structure of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene consists of 40 carbon atoms, 58 hydrogen atoms, and 4 sulfur atoms . The exact structure would require more specific information or a detailed diagram, which is not available in the search results.It is a solid at 20 degrees Celsius . The compound has a melting point of 166 degrees Celsius . Its maximum absorption wavelength is 403 nm in 1,1,2,2-Tetrachloroethane .
Wissenschaftliche Forschungsanwendungen
Organische Elektronik
Diese Verbindung wird aufgrund ihrer p-Typ-Eigenschaften als halbleitender Oligomer in der organischen Elektronik verwendet. Sie wird auch als Monomer zur Herstellung von Poly(3,3′′′-dialkyl-quaterthiophen)-Polymeren (PQTs) verwendet, die für die Entwicklung organischer Transistoren von Bedeutung sind .
Dünnschichttransistor (TFT)-Schaltungen
In TFT-Schaltungen liegt das Potenzial dieser Verbindung in der Herstellung von selbstassemblierten mehrschichtigen Gate-Dielektrikum-Filmen. Diese Filme werden aus Silan-Vorläufern hergestellt und sind sowohl für organische als auch für anorganische TFTs von entscheidender Bedeutung .
OLED-Displays
Die Verbindung spielt eine wichtige Rolle bei der Herstellung von OLED-Displays. Ihre Eigenschaften ermöglichen es ihr, Teil der aktiven Schicht in OLEDs zu sein und tragen so zu einer besseren Leistung und Effizienz bei .
Wirkmechanismus
Target of Action
The primary target of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene, also known as 2-Dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene, is the organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilize an organic semiconductor in their channel .
Mode of Action
This compound acts as a semiconducting oligomer (p-type) . It interacts with its targets, the OFETs, by facilitating the movement of holes (positive charge carriers) within the transistor . This results in changes in the electrical properties of the transistor, influencing its performance .
Biochemical Pathways
It is known that the compound plays a crucial role in the operation of ofets . By facilitating the movement of holes, it influences the electrical conductivity of the transistor, which is a key aspect of its function .
Pharmacokinetics
) and its melting point (166 °C ), are of interest.
Result of Action
The result of the action of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the improved performance of OFETs . By facilitating the movement of holes, it enhances the electrical conductivity of the transistor, which can lead to improved device performance .
Action Environment
The action of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is influenced by environmental factors such as temperature and the presence of other materials in the transistor . For example, its melting point of 166 °C suggests that it can withstand relatively high temperatures.
Eigenschaften
IUPAC Name |
2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-27-35(41-33)37-29-31-39(43-37)40-32-30-38(44-40)36-28-26-34(42-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLUEDGBXMVFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215045 | |
| Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153561-79-6 | |
| Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153561-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4R,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione](/img/structure/B1643300.png)
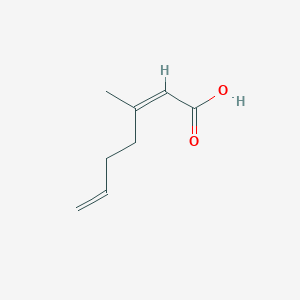
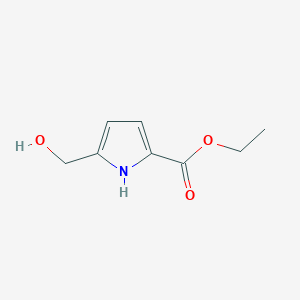
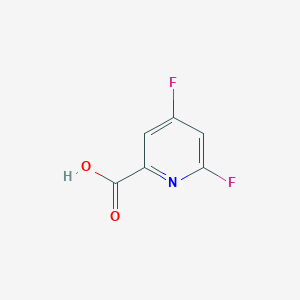
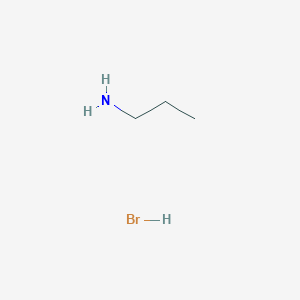
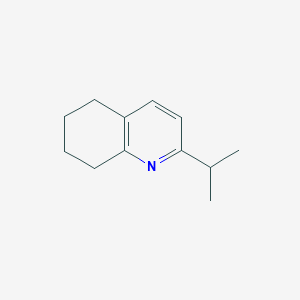

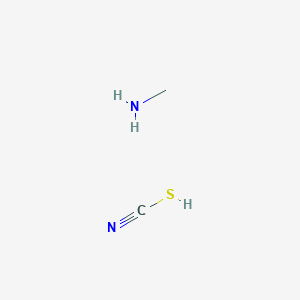
![1,3,3-Trimethyl-2-[(1E,3E,5E)-7-(1,3,3-trimethyl-2,3-dihydro-1H-2-indolyliden)-1,3,5-heptatrienyl]-3H-indolium tetrafluoroborate](/img/structure/B1643334.png)
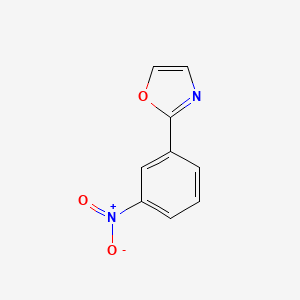
![5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1643344.png)
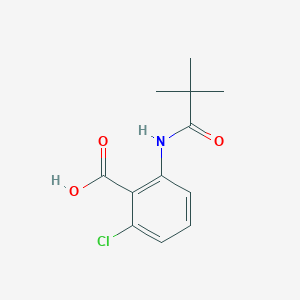
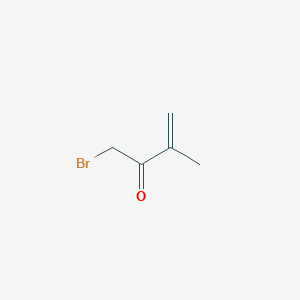
![[3,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate](/img/structure/B1643356.png)